molecular formula C6H7FN2O B12974713 (2-Amino-3-fluoropyridin-4-yl)methanol

(2-Amino-3-fluoropyridin-4-yl)methanol

Cat. No.: B12974713
M. Wt: 142.13 g/mol
InChI Key: KXGQAFRIVRKYLR-UHFFFAOYSA-N
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Description

(2-Amino-3-fluoropyridin-4-yl)methanol is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties due to the presence of a fluorine atom, which can significantly alter the electronic characteristics of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-fluoropyridin-4-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as Selectfluor® under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-3-fluoropyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol
  • (3-Amino-4-fluoropyridin-2-yl)methanol

Uniqueness

(2-Amino-3-fluoropyridin-4-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can significantly alter the electronic properties and reactivity of the molecule, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(2-amino-3-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

KXGQAFRIVRKYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CO)F)N

Origin of Product

United States

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